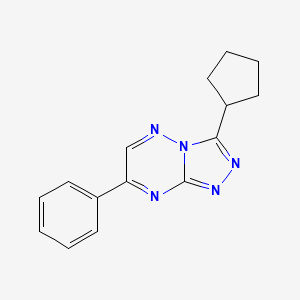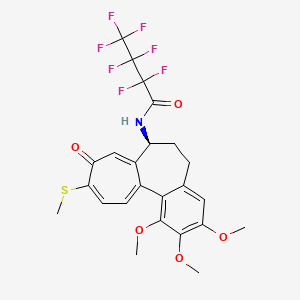
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is a complex organometallic compound that features antimony (Sb) and lead (Pb) atoms coordinated with phenyl groups and a thiocyanate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tetraphenylstibonium chloride with triphenyl(thiocyanato-N)plumbate. The reaction is carried out in an organic solvent such as benzene or toluene under inert atmosphere conditions to prevent oxidation or hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups or the thiocyanate ligand can be substituted by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the oxidation states of antimony and lead may change.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic compounds with different ligands, while redox reactions may result in the formation of antimony or lead oxides.
科学的研究の応用
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination complexes.
Materials Science:
Biology and Medicine: While not extensively studied in these fields, the compound’s potential interactions with biological molecules could be explored for therapeutic or diagnostic purposes.
Industry: The compound may find applications in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism by which Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the coordination of its ligands with metal centers. The phenyl groups and thiocyanate ligand can interact with other metal ions or molecules, leading to the formation of new complexes or the modification of existing ones. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur.
類似化合物との比較
Similar Compounds
Tetraphenylstibonium chloride: A related compound where the thiocyanate ligand is replaced by a chloride ion.
Triphenyl(thiocyanato-N)plumbate: A compound where the antimony center is replaced by a lead center.
Tetraphenylstibonium bromide: Similar to Tetraphenylstibonium chloride but with a bromide ion instead of chloride.
Uniqueness
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is unique due to the presence of both antimony and lead centers coordinated with phenyl groups and a thiocyanate ligand. This combination of elements and ligands imparts distinct structural and chemical properties that differentiate it from other related compounds.
特性
CAS番号 |
158882-78-1 |
|---|---|
分子式 |
C43H35ClNPbSSb-4 |
分子量 |
962 g/mol |
InChI |
InChI=1S/7C6H5.CHNS.ClH.Pb.Sb/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;;+1/p-2 |
InChIキー |
CZGWQDFMPFLWCW-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Cl-].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


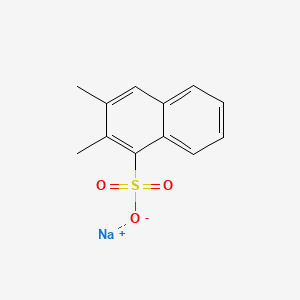
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

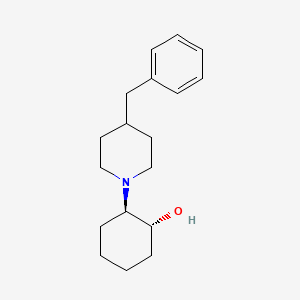
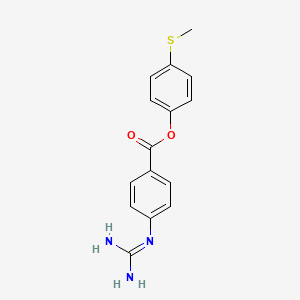


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)



